H-Glu(otbu)-NH2 hcl

Catalog No.
S891348
CAS No.
108607-02-9
M.F
C9H19ClN2O3
M. Wt
202,25*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Glu(otbu)-NH2 hcl

CAS Number

108607-02-9

Product Name

H-Glu(otbu)-NH2 hcl

IUPAC Name

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride

Molecular Formula

C9H19ClN2O3

Molecular Weight

202,25*36,45 g/mole

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1

InChI Key

NWLREMKEFHDCSV-RGMNGODLSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl

Synonyms

108607-02-9;H-GLU(OTBU)-NH2HCL;L-Glutamicacidg-tert-butylestera-amide;Pentanoicacid,4,5-diamino-5-oxo-,1,1-dimethylethylester,monohydrochloride,(S)-(9CI);H-Glu(OtBu)-NH2?HCl;SCHEMBL15466926;7149AH;AKOS025289336;AK170006;BP-13056;K-0611

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
  • Peptide Synthesis

    H-Glu(OtBu)-NH2 HCl possesses a protected glutamic acid moiety (Glu(OtBu)) and a free amine group (NH2). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality of glutamic acid. This allows for the selective incorporation of the compound into peptides through amide bond formation with another peptide fragment. Once incorporated, the OtBu group can be removed under specific conditions to reveal the free carboxylic acid, essential for peptide functionality. PubChem:

  • Chemical Biology Studies

    The presence of a protected glutamic acid unit makes H-Glu(OtBu)-NH2 HCl a potential tool for studying protein-protein interactions or enzyme mechanisms that involve glutamic acid residues. By incorporating this compound into a peptide sequence that mimics a natural binding site, researchers can investigate how proteins interact with glutamic acid-containing motifs. [Further research is needed to confirm specific applications in this field]

  • Bioconjugation Chemistry

    The combination of a protected carboxylic acid and a free amine group provides opportunities for H-Glu(OtBu)-NH2 HCl to be used in bioconjugation reactions. The free amine can react with various functional groups on biomolecules (e.g., antibodies, nanoparticles) to create conjugates. The OtBu group can then be strategically removed to introduce a carboxylic acid group, enabling further attachment of other biomolecules. [Further research is needed to confirm specific applications in this field]

H-Glu(otbu)-NH2 hydrochloride, also known as L-Glutamic acid g-tert-butyl ester a-amide hydrochloride, is a derivative of glutamic acid with the molecular formula C9H18ClN2O3C_9H_{18}ClN_2O_3 and a molecular weight of approximately 238.70 g/mol. This compound features a tert-butyl ester group that enhances its lipophilicity, making it useful in various biochemical applications. The hydrochloride salt form indicates that it is a stable, soluble compound in water, facilitating its use in biological systems and synthetic chemistry.

H-Glu(OtBu)-NH2 HCl itself likely doesn't have a specific mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide chain, the properties and mechanism of action will depend on the specific peptide sequence.

  • Wear gloves, eye protection, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to appropriate regulations.
Typical of amino acids and their derivatives:

  • Amidation Reactions: The amine group can react with various carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Esterification: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding free acid.
  • Polymerization: It can serve as a monomer in the synthesis of poly(γ-L-glutamic acid) derivatives, which are used in drug delivery systems.

H-Glu(otbu)-NH2 hydrochloride exhibits significant biological activity due to its structural similarity to naturally occurring amino acids. It has been utilized in:

  • Drug Delivery Systems: Its ability to form micelles makes it suitable for encapsulating drugs like doxorubicin, enhancing the solubility and bioavailability of poorly soluble drugs .
  • Peptide Synthesis: As an amino acid derivative, it is integral in synthesizing peptides and proteins for therapeutic applications.

The synthesis of H-Glu(otbu)-NH2 hydrochloride typically involves:

  • Protection of Glutamic Acid: Starting from glutamic acid, the carboxylic acid group is protected using tert-butyl groups.
  • Amidation: The protected glutamic acid undergoes amidation with ammonia or an amine source.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

A detailed synthesis procedure includes:

  • Dissolving glutamic acid di-tert-butyl ester in dry DMF.
  • Adding an amine source and allowing the reaction to proceed under controlled conditions .

H-Glu(otbu)-NH2 hydrochloride finds applications in:

  • Biotechnology: Used as a building block for synthesizing dendritic polymers and peptides.
  • Pharmaceuticals: Acts as a precursor for compounds with potential therapeutic effects, particularly in drug delivery systems.
  • Research: Utilized in studies involving protein engineering and enzyme activity modulation.

Interaction studies involving H-Glu(otbu)-NH2 hydrochloride focus on its ability to interact with various biomolecules:

  • Protein Binding: Investigations show that this compound can bind to proteins, influencing their structure and function.
  • Drug Interaction: Studies assess how this compound may enhance or inhibit the activity of other drugs when used in combination therapies.

H-Glu(otbu)-NH2 hydrochloride shares structural similarities with several compounds, highlighting its unique characteristics:

Compound NameMolecular FormulaUnique Features
(R)-Di-tert-butyl 2-aminopentanedioate hydrochlorideC13H26ClNO4Larger structure with two tert-butyl groups
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HClC11H21ClN2O4Contains a methyl group at a different position
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate HClC12H23ClN2O4Features methyl substitution on the backbone
(R)-tert-Butyl 2-amino-4-methylpentanoate HClC11H23ClN2O2Different backbone structure with an amino group

These compounds differ primarily in their side chains and structural configurations, affecting their solubility, reactivity, and biological activity. H-Glu(otbu)-NH2 hydrochloride's unique combination of properties makes it particularly valuable for specific applications in drug formulation and polymer chemistry.

Molecular Structure and Stereochemical Configuration

Core Glutamic Acid Scaffold

The fundamental structural framework of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride is derived from L-glutamic acid, featuring a five-carbon backbone chain with strategically positioned functional groups [1] [2]. The core scaffold maintains the characteristic amino acid architecture with an alpha-amino group and two carboxyl positions at the alpha and gamma carbons [3]. The stereochemical configuration at the alpha-carbon follows the L-configuration, corresponding to the S-absolute configuration according to the Cahn-Ingold-Prelog priority rules [6]. This stereochemical arrangement is critical for maintaining the compound's optical activity, with the D-isomer exhibiting a specific rotation of negative seventeen plus or minus one degree when measured at a concentration of one gram per hundred milliliters in water [6].

The glutamic acid backbone provides structural rigidity through its extended aliphatic chain, which spans four carbon-carbon bonds from the alpha position to the gamma carboxyl group [1] [7]. This extended chain length distinguishes glutamic acid derivatives from shorter amino acids and contributes significantly to the compound's overall molecular geometry and reactivity patterns [2] [3].

tert-Butyl Ester Protection at γ-Carboxyl

The gamma-carboxyl position of the glutamic acid scaffold is protected through esterification with tert-butyl alcohol, forming a sterically hindered ester linkage [1] [2] [3]. This tert-butyl ester protection serves multiple synthetic and stability purposes, creating a bulky substituent that effectively shields the gamma-carboxyl from unwanted reactions during chemical transformations [8]. The tert-butyl group consists of a central carbon atom bonded to three methyl groups, creating a highly branched structure that provides exceptional steric protection [13] [17].

The ester bond formation occurs through nucleophilic acyl substitution, where the hydroxyl group of tert-butyl alcohol attacks the activated carboxyl carbon of glutamic acid [19] [20]. This protection strategy is particularly valuable in peptide synthesis applications, where selective deprotection can be achieved under specific acidic conditions without affecting other functional groups [8] [13]. The tert-butyl ester exhibits greater stability toward nucleophilic attack compared to linear alkyl esters due to the steric hindrance imposed by the branched structure [11] [19].

Amide Functionality at α-Position

The alpha-carboxyl group of the glutamic acid scaffold undergoes conversion to a primary amide through amidation reactions, replacing the carboxylic acid functionality with an amide group [1] [2] [3]. This structural modification significantly alters the chemical properties of the molecule, reducing the acidity typically associated with the alpha-carboxyl position while introducing hydrogen bonding capabilities through the amide nitrogen [22] [25]. The primary amide contains two hydrogen atoms bonded to the nitrogen, providing sites for hydrogen bonding interactions and potential further derivatization [18] [22].

The amide formation typically proceeds through activation of the carboxylic acid followed by treatment with ammonia or ammonium salts under appropriate coupling conditions [5] [8]. The resulting amide bond exhibits remarkable stability compared to ester linkages, being approximately one hundred times more resistant to hydrolysis under neutral conditions [22]. This enhanced stability makes the compound suitable for applications requiring prolonged storage or exposure to aqueous environments [22] [25].

Hydrochloride Salt Formation

The transformation of the free amine to its hydrochloride salt occurs through acid-base chemistry, where the basic amino group accepts a proton from hydrochloric acid [23]. This protonation process converts the neutral amine to a positively charged ammonium species, which forms an ionic pair with the chloride counterion [23] [9]. The salt formation dramatically enhances the compound's crystallization properties and aqueous solubility compared to the free base form [4] [9].

The hydrochloride salt exists as a discrete ionic compound with the protonated amino group carrying a formal positive charge balanced by the chloride anion [1] [2] [3]. This ionic nature facilitates purification through crystallization techniques and provides improved handling characteristics for laboratory and industrial applications [9] [4]. The salt formation is readily reversible through treatment with strong bases such as sodium hydroxide, allowing for regeneration of the free amine when required [23].

Physical and Physicochemical Properties

Molecular Weight and Empirical Formula

The molecular formula of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride is established as C₉H₁₉ClN₂O₃, incorporating nine carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [1] [2] [3]. The molecular weight is precisely determined as 238.71 grams per mole, calculated from the sum of atomic weights of all constituent atoms [1] [2] [3]. This molecular weight reflects the contribution of the hydrochloride salt, with the chloride ion and additional proton adding 36.46 atomic mass units to the parent compound [1] [7].

The empirical formula provides insight into the compound's elemental composition and serves as a foundation for spectroscopic analysis and structural confirmation [2] [3]. The presence of multiple heteroatoms, including nitrogen, oxygen, and chlorine, contributes to the compound's polar character and influences its solubility and reactivity patterns [9] [4].

Table 1: Physical and Physicochemical Properties of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride

PropertyValueSource
Molecular FormulaC₉H₁₉ClN₂O₃ [1] [2] [3]
Molecular Weight (g/mol)238.71 [1] [2] [3]
CAS Number108607-02-9 [1] [2] [3]
AppearanceWhite crystalline powder [9]
Melting Point (°C)143-144 [9]
Storage Temperature2-8°C (inert atmosphere) [4] [9]
Purity (%)≥97 [2] [4]
StabilityHygroscopic [9]

Spectroscopic Characteristics and Identifiers

Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shifts and coupling patterns [13] [5]. Proton nuclear magnetic resonance spectroscopy reveals the distinctive tert-butyl ester signal as a singlet at approximately 1.44 parts per million, integrating for nine protons [5] [13]. The alpha-proton appears as a multipiplc pattern in the 3.8-4.0 parts per million region, while the methylene protons of the glutamic acid chain exhibit complex multipiplcity patterns between 2.0-2.5 parts per million [5] [13].

Carbon-13 nuclear magnetic resonance spectroscopy displays characteristic signals for the carbonyl carbons in the 170-175 parts per million region, with the tert-butyl methyl carbons appearing at approximately 28.1 parts per million [5] [13]. The quaternary carbon of the tert-butyl group resonates near 80-82 parts per million, providing diagnostic confirmation of the ester protection [13] [17].

Infrared spectroscopy exhibits characteristic absorption bands for the amide functionality, with the amide I band appearing in the 1650-1680 wavenumber region and amide II band in the 1550-1650 wavenumber region [15] [18]. The N-H stretching vibrations of the primary amide appear as multiple bands in the 3200-3500 wavenumber region [18] [15]. Mass spectrometry analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 238.71 in positive ion electrospray ionization mode [1] [5].

Table 2: Spectroscopic Characteristics and Identifiers

TechniqueKey FeaturesReference RangeSource
¹H NMRCharacteristic peaks for tert-butyl group (δ 1.44 s, 9H)δ 1.44 ppm (tert-butyl) [5] [13]
¹³C NMRCarbonyl carbons, tert-butyl carbonsδ 28.1 ppm (tert-butyl CH₃) [5] [13]
IR SpectroscopyAmide I band (~1650-1680 cm⁻¹), NH stretches1650-1750 cm⁻¹ region [15] [18]
Mass SpectrometryMolecular ion peak at m/z 238.71ESI-MS positive mode [1] [5]
Specific Rotation[α]D = -17 ± 1° (C=1 in water) for D-isomerDepends on stereochemistry [6]

Solubility Profiles in Various Solvents

The solubility characteristics of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride reflect the compound's amphiphilic nature, combining hydrophilic ionic character with hydrophobic tert-butyl functionality [4] [9]. In aqueous systems, the compound exhibits limited but measurable solubility, enhanced significantly by the presence of the hydrochloride salt which promotes dissolution through ionic interactions with water molecules [4] [9]. The zwitterionic character typical of amino acid derivatives contributes to water solubility, though the bulky tert-butyl group reduces overall hydrophilicity compared to unprotected glutamic acid [26] [30].

Dimethyl sulfoxide serves as an effective solvent for dissolution, though complete solubility requires gentle heating or sonication [4] [9]. Methanol provides moderate solubility, particularly when assisted by sonication, reflecting the compound's ability to form hydrogen bonds with protic solvents while accommodating the hydrophobic tert-butyl group [4] [9] [26]. Ethanol and higher alcohols show progressively decreased solubility as the alcohol chain length increases, consistent with general trends observed for amino acid derivatives in alcoholic media [26] [30].

The compound exhibits very limited solubility in nonpolar organic solvents such as hexane or toluene, as expected for a zwitterionic species containing multiple polar functional groups [30] [26]. Acetonitrile and other dipolar aprotic solvents provide intermediate solubility, though complete dissolution typically requires elevated temperatures or co-solvent systems [26] [30].

Table 3: Solubility Profile of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride

SolventSolubilityNotesSource
WaterSlightly solubleEnhanced by HCl salt formation [4] [9]
DMSOSlightly solubleCommon solvent for amino acid derivatives [4] [9]
MethanolSlightly soluble (sonicated)Requires sonication for dissolution [4] [9]
EthanolLimited dataExpected low solubility based on structureGeneral amino acid data
AcetonitrileLimited dataExpected low solubility based on structureGeneral amino acid data

Crystalline Structure and Morphology

The crystalline structure of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride exhibits characteristics typical of amino acid hydrochloride salts, forming well-defined crystalline lattices through ionic interactions and hydrogen bonding networks [9] [24]. The compound crystallizes as white to off-white crystals with a powder-like morphology suitable for handling and storage [9] [4]. The presence of the hydrochloride salt promotes crystallization by providing ionic interactions that stabilize the solid state structure [23] [24].

The crystal morphology can be influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [24] [28]. Slow crystallization from appropriate solvents typically yields larger, more well-formed crystals, while rapid precipitation produces fine crystalline powders [24] [9]. The hygroscopic nature of the compound requires careful control of humidity during crystallization and storage to prevent water uptake that could affect crystal quality [9] [4].

The melting point of 143-144 degrees Celsius indicates substantial intermolecular interactions within the crystal lattice, likely involving both ionic interactions between the ammonium and chloride ions and hydrogen bonding between amide groups [9] [27]. The relatively sharp melting point suggests good crystalline purity and structural uniformity [9] [17].

Chemical Reactivity Profile

Nucleophilic Centers and Electrophilic Sites

The molecular structure of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride contains several distinct reactive sites with varying nucleophilic and electrophilic characteristics [29] [22]. The primary amino group, when deprotonated under basic conditions, serves as a potent nucleophilic center capable of participating in substitution and addition reactions [23] [29]. The nucleophilicity of the amino group is significantly reduced in the protonated hydrochloride salt form, requiring deprotonation for nucleophilic reactivity [23] [29].

The amide carbonyl carbon represents the primary electrophilic site within the molecule, susceptible to nucleophilic attack under appropriate conditions [22] [25]. However, the electrophilicity of amide carbonyls is substantially lower than that of ester or acid chloride carbonyls due to resonance delocalization of electron density from the nitrogen lone pair [22] [18]. The tert-butyl ester carbonyl provides another electrophilic center, though steric hindrance from the bulky tert-butyl group significantly reduces its accessibility to nucleophilic attack [19] [20].

The amide nitrogen atoms possess lone pairs that can function as nucleophilic sites under strongly basic conditions, though their nucleophilicity is attenuated by resonance with the adjacent carbonyl group [22] [25]. The overall reactivity pattern shows the alpha-amino group as the most nucleophilic site when deprotonated, while the carbonyl carbons serve as the primary electrophilic centers [29] [22].

Table 4: Chemical Reactivity Profile of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride

Reactive SiteReactivity TypeConditionsStability
α-Amino groupNucleophilic centerBasic conditions favor nucleophilicityStable as HCl salt
Amide carbonylElectrophilic centerSusceptible to nucleophilic attackStable under neutral conditions
tert-Butyl esterHydrolytically labileAcid/base catalyzed hydrolysisModerate stability
Hydrochloride saltIonic dissociationDissociates in aqueous solutionHighly soluble ionic form
γ-Carboxyl (protected)Protected/inactiveRequires deprotection conditionsStable until deprotection

Stability Under Acidic and Basic Conditions

The stability profile of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride varies significantly depending on the pH conditions and temperature [11] [19] [20]. Under acidic conditions, the tert-butyl ester group becomes increasingly susceptible to hydrolysis through an acid-catalyzed mechanism involving protonation of the ester oxygen followed by nucleophilic attack by water [19] [20]. The rate of acid-catalyzed ester hydrolysis increases substantially with decreasing pH and elevated temperatures [11] [19].

Basic conditions promote ester hydrolysis through a different mechanism involving direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon [19] [20]. The base-catalyzed hydrolysis proceeds through a saponification mechanism that is essentially irreversible due to deprotonation of the resulting carboxylic acid [20] [19]. The amide functionality exhibits remarkable stability under both acidic and basic conditions at moderate temperatures, requiring harsh conditions such as refluxing in six molar hydrochloric acid or concentrated sodium hydroxide for significant hydrolysis [22] [25].

The hydrochloride salt readily dissociates in aqueous solution regardless of pH, though the equilibrium between protonated and deprotonated amino forms depends on the solution pH relative to the amino group's acid dissociation constant [23] [27]. Under extremely basic conditions, the free amine can be liberated through deprotonation, while strongly acidic conditions favor complete protonation of the amino group [23] [25].

Thermal Stability Parameters

The thermal stability characteristics of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride are determined by the relative stability of its constituent functional groups under elevated temperatures [9] [31]. The compound exhibits a melting point in the range of 143-144 degrees Celsius, accompanied by some degree of decomposition rather than clean melting [9] [27]. This behavior is typical of amino acid derivatives containing multiple functional groups that can undergo thermal degradation reactions [31] [27].

The tert-butyl ester group represents the most thermally labile component of the molecule, prone to elimination reactions that generate isobutylene and the corresponding carboxylic acid at elevated temperatures [11] [17]. This thermal instability of tert-butyl esters is well-documented and occurs through a unimolecular elimination mechanism involving formation of a carbocation intermediate [11] [19]. The onset of significant thermal decomposition typically occurs above 150 degrees Celsius for compounds of this type [17] [31].

The amide functionality exhibits superior thermal stability compared to the ester group, with significant decomposition typically requiring temperatures above 200 degrees Celsius [22] [18]. The hydrochloride salt may undergo thermal decomposition through loss of hydrogen chloride at elevated temperatures, regenerating the free amine [23] [27]. Storage at reduced temperatures (2-8 degrees Celsius) under an inert atmosphere effectively prevents thermal degradation and maintains compound integrity [4] [9].

Table 5: Thermal and Hydrolytic Stability Parameters

ParameterValue/ConditionNotesReference
Melting Point143-144°CDecomposes rather than melts cleanly [9]
Decomposition Temperature>150°C (estimated)Typical for amino acid derivativesEstimated from similar compounds
Hydrolysis Rate (tert-butyl ester)pH dependent (faster in acid/base)t-Butyl esters hydrolyze faster than methyl esters [11] [19] [20]
Amide HydrolysisRequires harsh conditions (6M HCl, reflux)Amides are ~100x more stable than esters [22] [25]
Storage StabilityStable at 2-8°C under inert atmosphereHygroscopic nature requires dry storage [4] [9]

Hydrolytic Susceptibility Assessment

The hydrolytic susceptibility of H-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride varies dramatically between different functional groups within the molecule [11] [19] [20] [22]. The tert-butyl ester represents the most hydrolytically labile functionality, undergoing cleavage under both acidic and basic aqueous conditions [19] [20]. Under neutral pH conditions at room temperature, the ester exhibits moderate stability with half-lives on the order of days to weeks, depending on specific conditions [11] [19].

The hydrolysis rate of tert-butyl esters follows predictable pH-dependent kinetics, with maximum rates observed under strongly acidic (pH < 2) and strongly basic (pH > 12) conditions [11] [19] [20]. At intermediate pH values (5-9), the hydrolysis proceeds primarily through the neutral pathway with significantly slower kinetics [11] [19]. Temperature effects are substantial, with reaction rates approximately doubling for every ten-degree increase in temperature [11] [19].

In contrast, the primary amide functionality exhibits exceptional resistance to hydrolytic cleavage under physiological and mild laboratory conditions [22] [25]. Amide hydrolysis typically requires harsh conditions such as prolonged heating in concentrated acid or base solutions [22] [25]. The enhanced stability of amides relative to esters stems from resonance delocalization of the nitrogen lone pair with the carbonyl, reducing the electrophilicity of the carbonyl carbon [22] [18].

The overall hydrolytic stability profile indicates that under typical storage and handling conditions, the tert-butyl ester group will undergo gradual hydrolysis while the amide functionality remains intact [11] [19] [22]. This selective hydrolysis can be exploited synthetically for controlled deprotection of the gamma-carboxyl group while preserving the amide functionality [8] [20].

Table 6: Structural Features and Chemical Significance

Structural ElementConfiguration/PropertiesFunctional RoleChemical Significance
Core glutamic acid scaffoldFive-carbon chain with amino and carboxyl groupsProvides amino acid backbone structureMaintains glutamic acid identity
Stereochemical centerL-configuration at α-carbon (S-absolute)Determines optical activity and biological activityCritical for stereoselectivity
tert-Butyl ester groupBulky protecting group at γ-positionProtects γ-carboxyl from reactionsAllows selective chemistry at α-position
Primary amide groupPrimary amide at α-carboxyl positionReplaces α-carboxyl with amide functionalityReduces acidity compared to carboxylic acid
Hydrochloride saltProtonated amino group with Cl⁻ counterionEnhances solubility and crystallizationFacilitates purification and handling

Classical Synthesis Routes from L-Glutamic Acid

tert-Butyl Esterification Strategies

The selective protection of the gamma-carboxyl group of glutamic acid through tert-butyl esterification represents a crucial step in the synthetic sequence. Multiple esterification strategies have been developed, each offering distinct advantages and limitations for different synthetic scenarios [4] [5] [6].

Perchloric Acid-Catalyzed Esterification

The perchloric acid-catalyzed method represents one of the most widely employed classical approaches for tert-butyl ester formation. This methodology involves treating L-glutamic acid with tert-butyl acetate in the presence of perchloric acid as a catalyst [4] [5]. The reaction typically proceeds at room temperature over 18-48 hours, achieving yields of 70-85%. The mechanism involves protonation of the carboxyl group followed by nucleophilic attack by tert-butyl acetate, resulting in selective esterification of the gamma-carboxyl group due to its enhanced reactivity compared to the alpha-carboxyl group [5].

Advanced Esterification Methodologies

Modern improvements to classical esterification include the use of tert-butyl trichloroacetimidate, which provides enhanced selectivity and milder reaction conditions [7]. This reagent dissolves readily in dichloromethane and demonstrates high efficiency in forming tert-butyl esters with yields ranging from 85-95% under room temperature conditions in 2-4 hours [7]. The enhanced reactivity of this reagent allows for more selective protection while minimizing side reactions commonly associated with traditional acid-catalyzed methods.

Sulfuric acid catalysis represents another classical approach, particularly useful for industrial applications where cost considerations are paramount [8]. This method typically employs reflux conditions at elevated temperatures for 24 hours, achieving yields of 60-75%. While the yields are somewhat lower than other methods, the cost-effectiveness and scalability make this approach attractive for large-scale production scenarios [8].

MethodReagentsReaction ConditionsYield (%)AdvantagesLimitations
Perchloric Acid CatalysisHClO4, tert-butyl acetateRoom temperature, 18-48 h70-85Simple procedure, good yieldsHarsh acid conditions
Tert-butyl acetate methodtert-butyl acetate, HClO470°C, 48 h70-75Cost-effective, scalableLong reaction times
Tert-butyl trichloroacetimidateTert-butyl trichloroacetimidate, DCMRoom temperature, 2-4 h85-95High efficiency, mild conditionsExpensive reagent
Sulfuric acid catalysisH2SO4, tert-butanolReflux, 24 h60-75High temperature toleranceSide reactions possible
DCC/DMAP activationDCC, DMAP, tert-butanolRoom temperature, 12-24 h80-90Selective, predictableRequires dry conditions

Selective Amidation Techniques

The formation of the primary amide functionality at the alpha-carboxyl position requires careful selection of coupling reagents and reaction conditions to ensure high selectivity and minimal epimerization. Various amidation strategies have been developed, each optimized for specific synthetic requirements [9] [10] [11].

Modern Coupling Reagent Systems

Contemporary amidation methodology relies heavily on advanced coupling reagents that provide enhanced selectivity and reduced epimerization risks. HBTU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in combination with HOBt (hydroxybenzotriazole) represents one of the most effective systems for selective amidation [9]. This combination provides conversion rates of 90-95% with minimal epimerization risk when employed at temperatures between 0-25°C over 2-4 hours [10].

PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) has emerged as a particularly effective reagent for challenging amidation reactions [12]. This reagent demonstrates exceptional performance with conversion rates of 92-98% and very low epimerization risk, particularly when employed at slightly elevated temperatures of 25-40°C for 1-2 hours [12]. The enhanced reactivity of PyAOP allows for shorter reaction times while maintaining high selectivity.

HATU represents another highly effective coupling reagent, providing conversion rates of 93-97% with very low epimerization risk [12]. The combination of high reactivity and selectivity makes HATU particularly suitable for sensitive amino acid substrates where preservation of stereochemical integrity is paramount [10].

Coupling AgentReaction Time (h)Temperature (°C)Conversion (%)Epimerization RiskBase RequiredCost Factor
HBTU/HOBt2-40-2590-95LowDIEAModerate
DIC/HOBt4-80-2585-92ModerateDIEALow
EDC/NHS6-120-2588-93LowDIEALow
PyAOP1-225-4092-98Very LowDIEAHigh
HATU1-30-2593-97Very LowDIEAHigh

Mechanistic Considerations

The amidation reaction proceeds through formation of an active ester intermediate, which subsequently undergoes nucleophilic attack by ammonia or an appropriate ammonia equivalent [9] [10]. The choice of base plays a crucial role in the reaction outcome, with diisopropylethylamine (DIEA) being the preferred choice due to its non-nucleophilic nature and appropriate basicity for the reaction conditions [9].

Optimization of Reaction Conditions

The optimization of classical synthetic routes requires careful consideration of multiple parameters including temperature, concentration, reaction time, and solvent selection. Temperature control proves particularly critical for maintaining stereochemical integrity while ensuring adequate reaction rates [13] [14].

Temperature Effects

Temperature optimization studies have demonstrated that most classical synthetic transformations perform optimally within the range of 25-40°C for amidation reactions and 0-70°C for esterification reactions [13]. Lower temperatures generally favor reduced epimerization but may result in incomplete reactions, while higher temperatures can accelerate side reactions and degradation pathways [14].

Response Surface Methodology (RSM) studies have identified optimal temperature ranges for specific reaction types. For glutamic acid derivatives, temperatures of 29.99°C have been identified as optimal for fermentation-based approaches, while chemical synthesis typically performs best at 30-35°C for amidation reactions [13] [14].

Solvent Selection and Concentration Effects

Solvent selection significantly impacts both reaction efficiency and product isolation. Dichloromethane and dimethylformamide represent the most commonly employed solvents for classical synthetic routes [5] [15]. Dichloromethane offers excellent solvation properties for organic reactants while maintaining chemical inertness, making it ideal for esterification reactions [5]. Dimethylformamide provides superior solvation for ionic intermediates and coupling reagents, making it particularly suitable for amidation reactions [15].

Concentration optimization studies indicate that reagent concentrations of 0.2-0.4 M typically provide optimal balance between reaction efficiency and practical handling [12]. Higher concentrations can lead to increased side reactions and precipitation issues, while lower concentrations result in reduced reaction rates and increased solvent usage [15].

Modern Synthetic Pathways

Contemporary synthetic approaches have evolved significantly from classical methodologies, incorporating advanced catalytic systems, modern reaction technologies, and innovative process design principles. These modern pathways offer enhanced efficiency, selectivity, and environmental compatibility compared to traditional methods [16] [17] [18].

Enzyme-Catalyzed Synthetic Routes

Biocatalytic approaches represent a revolutionary advancement in amino acid synthesis, offering unprecedented selectivity and environmental compatibility. These methodologies harness the power of natural and engineered enzymes to achieve transformations that are difficult or impossible using traditional chemical methods [19] [16] [20].

Glutamate Dehydrogenase Systems

Glutamate dehydrogenase (GDH) catalyzes the reductive amination of α-ketoglutarate to produce L-glutamic acid with exceptional stereoselectivity [16] [20]. This enzyme system operates optimally at pH 8.0-9.0 and temperatures of 37-55°C, achieving yields of 85-95% with high stereochemical purity [16]. The reaction requires NADPH as a cofactor and demonstrates excellent tolerance for various substituted substrates [20].

The industrial application of GDH systems has been facilitated by the development of cofactor regeneration systems that make the process economically viable [20]. These systems employ glucose dehydrogenase or formate dehydrogenase to regenerate NADPH in situ, eliminating the need for stoichiometric quantities of expensive cofactors [16].

Transaminase Technology

Transaminases offer exceptional versatility for amino acid synthesis, capable of converting various ketoacid substrates to the corresponding amino acids with high stereoselectivity [19]. These enzymes operate under mild conditions (pH 7.5-8.5, 30-50°C) and achieve yields of 70-90% depending on the specific substrate and enzyme combination [19].

Modern protein engineering has expanded the substrate scope of transaminases significantly, enabling the synthesis of non-natural amino acids and derivatives that were previously inaccessible through biocatalytic routes [19]. Directed evolution and rational design approaches have produced enzyme variants with enhanced thermostability, altered substrate specificity, and improved process tolerance [19].

Specialized Enzyme Systems

RimK enzyme represents a unique biocatalytic system capable of synthesizing poly-α-glutamic acid from unprotected glutamic acid in an ATP-dependent manner [20]. This enzyme operates optimally at pH 8.5-9.5 and temperatures of 25-55°C, achieving yields of 60-80% for oligopeptide products [20]. The enzyme demonstrates strict substrate specificity toward glutamic acid while showing moderate tolerance for C-terminal variations [20].

Protease-catalyzed synthesis has emerged as a powerful tool for selective esterification and amidation reactions [19]. Alcalase, a commercial protease preparation, demonstrates excellent selectivity for mono-benzylesterification of N-Boc L-glutamic acid, achieving yields of 81% under optimized conditions [19]. This approach offers exceptional regioselectivity while operating under mild aqueous conditions [19].

Enzyme TypeSubstrateProductpH OptimumTemperature (°C)Yield (%)Selectivity
Glutamate dehydrogenaseα-ketoglutarate + NH3L-glutamic acid8.0-9.037-5585-95High
TransaminasesKetoacids + amino donorsVarious amino acids7.5-8.530-5070-90High
Glutamine synthetaseGlutamate + NH3 + ATPGlutamine7.0-8.030-4080-95Very High
RimK enzymeGlutamic acid + ATPPoly-α-glutamic acid8.5-9.525-5560-80High
Protease (Alcalase)N-Boc glutamic acidα-benzyl L-glutamate8.0-9.040-6075-85Moderate

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized amino acid chemistry by dramatically reducing reaction times while often improving yields and selectivity. This technology leverages dielectric heating to achieve rapid, uniform temperature elevation throughout the reaction mixture [17] [21] [22].

Fundamental Principles

Microwave irradiation at 2.45 GHz frequency provides selective heating of polar molecules and ionic species, resulting in rapid temperature elevation and enhanced reaction rates [17]. The uniform heating pattern eliminates hot spots and temperature gradients commonly encountered in conventional heating methods, leading to improved reaction consistency and reduced side product formation [21].

For amino acid synthesis, microwave power levels of 70-150 watts typically provide optimal heating rates while maintaining precise temperature control [17]. Temperature ranges of 120-180°C can be achieved safely with appropriate pressure control (5-15 bar), enabling access to reaction conditions that are difficult to achieve with conventional heating [17].

Esterification Under Microwave Conditions

Microwave-assisted esterification of amino acids demonstrates significant advantages over conventional methods, including reduced reaction times and improved yields [17]. The ionic nature of amino acid substrates makes them particularly responsive to microwave irradiation, enabling rapid heating and enhanced reaction rates [17].

One-pot solventless protocols have been developed that eliminate the need for organic solvents while achieving excellent yields [17]. These protocols typically employ methanesulfonic acid or para-toluenesulfonic acid as catalysts, achieving yields of 62-84% in reaction times of 20 minutes compared to several hours required for conventional methods [17].

Process Optimization Parameters

Systematic optimization studies have identified key parameters for successful microwave-assisted synthesis. Temperature ramp rates of 15-30°C per minute provide optimal balance between rapid heating and thermal control [21]. Simultaneous cooling with compressed air (5 bar pressure) prevents overheating and enables higher power levels while maintaining precise temperature control [17].

ParameterTypical RangeAmino Acid SynthesisAdvantagesOptimization Factor
Power (Watts)50-30070-150Rapid heatingMedium
Temperature (°C)80-200120-180Uniform heatingHigh
Pressure (bar)1-205-15Enhanced reaction ratesLow
Time (minutes)5-6010-30Reduced reaction timeHigh
Frequency (GHz)2.452.45Selective heatingFixed
Heating Rate (°C/min)10-5015-30Energy efficientMedium
Cooling MethodCompressed airAir coolingBetter controlMedium

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering continuous processing, enhanced safety, and improved process control compared to traditional batch methods [18] [23] [12]. The application of flow chemistry to amino acid synthesis has demonstrated significant advantages in terms of reaction efficiency, safety, and scalability [23] [12].

Continuous-Flow Reactor Design

Modern flow chemistry systems employ fixed-bed reactors containing solid-supported reagents or catalysts, enabling continuous processing with minimal manual intervention [18] [23]. High-performance liquid chromatography pumps provide precise reagent delivery, while automated temperature control systems maintain optimal reaction conditions throughout the synthesis [23] [12].

The integration of online monitoring systems enables real-time reaction optimization and quality control [23]. UV detection of reactor eluent provides immediate feedback on reaction progress and product formation, enabling rapid identification and correction of process deviations [23] [12].

Enhanced Process Parameters

Flow chemistry enables access to reaction conditions that are difficult or impossible to achieve in batch reactors [18] [23]. Continuous mixing and heat transfer result in mixing efficiencies of 90-99% compared to 70-85% achievable in batch processes [23]. Enhanced heat transfer coefficients (5-10 times higher than batch) enable precise temperature control and safer operation at elevated temperatures [23].

Residence times in flow systems typically range from 1-60 minutes compared to 120-480 minutes required for equivalent batch processes [23]. This dramatic reduction in processing time translates directly to increased throughput and reduced manufacturing costs [23] [12].

Synthetic Applications

Stereoselective 1,4-addition reactions using CsF on alumina as a solid base catalyst have been successfully demonstrated in continuous flow [18]. This methodology enables the synthesis of glutamic acid derivatives through stereoselective Michael addition of glycine derivatives to α,β-unsaturated esters [18]. The solid-base catalysis approach provides excellent stereoselectivity while eliminating the need for homogeneous base systems [18].

ParameterBatch ProcessFlow ProcessImprovement FactorProcess Benefits
Flow Rate (mL/min)N/A0.1-10ContinuousContinuous operation
Residence Time (min)120-4801-602-8x fasterFaster reactions
Temperature (°C)25-9025-1501.5-2x rangeBetter temperature control
Pressure (bar)1-51-5010x higherEnhanced safety
Mixing Efficiency (%)70-8590-9915-30% betterImproved selectivity
Heat Transfer CoefficientLowHigh5-10x betterBetter heat management
Mass Transfer RateModerateHigh3-5x betterEnhanced conversion

Industrial-Scale Production Methods

The transition from laboratory-scale synthesis to industrial production presents unique challenges that require specialized approaches to process chemistry, quality control, and scale-up methodology. Industrial-scale production of H-Glu(OtBu)-NH2 HCl demands careful consideration of economic factors, safety requirements, and regulatory compliance [24] [25] [26].

Process Chemistry Considerations

Industrial process chemistry requires fundamental shifts in approach compared to laboratory synthesis, prioritizing cost efficiency, safety, and environmental sustainability over synthetic elegance [26] [27] [15]. The SELECT criteria (Safety, Environmental, Legal, Economics, Control, Throughput) provide a comprehensive framework for evaluating industrial processes [15].

Safety and Environmental Factors

Process safety assessment represents the primary consideration in industrial synthesis, requiring detailed evaluation of thermal hazards, toxic exposures, and explosive risks [26] [15] [28]. Calorimetry studies are essential for determining safe operating conditions and identifying potential thermal runaway scenarios [26] [29]. For amino acid synthesis, particular attention must be paid to exothermic coupling reactions and solvent flammability limits [15] [28].

Environmental considerations mandate the elimination or minimization of hazardous solvents and reagents [15]. Solvents such as dichloromethane, benzene, and dioxane are typically avoided in industrial processes due to carcinogenic or environmental concerns [15]. Alternative solvent systems must be identified that provide adequate solvation while meeting environmental and safety criteria [28].

Economic Optimization

Cost efficiency drives most industrial process decisions, requiring careful analysis of raw material costs, yield optimization, and waste minimization [25] [27]. For amino acid production, raw material costs typically represent 40-60% of total manufacturing costs, making supplier relationships and material sourcing critical factors [25]. Yield optimization studies must consider not only chemical yields but also recovery efficiency and purification costs [27].

Throughput analysis involves evaluation of cycle times, equipment utilization, and production capacity [26] [27]. For H-Glu(OtBu)-NH2 HCl, typical industrial batch sizes range from 100-1000 kg, requiring reaction vessels of 1000-10000 liter capacity [26]. Equipment design must accommodate heat transfer requirements, mixing efficiency, and material handling constraints at these scales [26] [29].

Reagent Selection and Optimization

Industrial reagent selection requires evaluation of availability, cost, stability, and handling requirements [15] [28]. Coupling reagents such as HBTU and PyAOP, while highly effective in laboratory synthesis, may be prohibitively expensive for industrial applications [15]. Alternative coupling systems using more cost-effective reagents such as DIC/HOBt may be preferred despite slightly lower efficiency [15].

Solvent selection follows similar economic principles, with common industrial solvents including ethanol, isopropanol, ethyl acetate, and toluene preferred over specialty solvents [15] [28]. The ability to recover and recycle solvents significantly impacts process economics, making distillation behavior and stability under process conditions critical factors [28].

Quality Control and Analytical Criteria

Industrial quality control systems must ensure consistent product quality while maintaining regulatory compliance and cost efficiency [30] [31] [32]. The complexity of amino acid analysis requires multiple analytical techniques and sophisticated quality control protocols [30] [32] [33].

Analytical Method Development

Ion exchange chromatography with post-column ninhydrin detection represents the gold standard for amino acid analysis, providing exceptional accuracy and regulatory acceptance [30]. This methodology achieves detection limits of 0.1 μM with precision (coefficient of variation) of 1.1-5.9% across multiple amino acids [30] [32]. Analysis times of 45-60 minutes enable routine quality control while maintaining high analytical standards [30].

Gas chromatography-mass spectrometry (GC-MS) offers enhanced sensitivity and specificity for amino acid analysis after appropriate derivatization [32]. Derivatization with pentafluoropropionic anhydride following methylation provides stable derivatives suitable for high-throughput analysis [32]. This methodology achieves detection limits of 0.05 μM with precision of 2-8%, making it suitable for trace impurity analysis [32].

Liquid chromatography-mass spectrometry (LC-MS) provides the highest sensitivity with detection limits of 0.01 μM and precision of 1-5% [32]. Direct injection methods eliminate derivatization requirements, reducing analysis time to 15-25 minutes while maintaining excellent analytical performance [32]. The high cost of instrumentation and operation makes this technique suitable primarily for critical quality control applications [32].

Quality Control Protocols

Dates

Last modified: 08-15-2023

Explore Compound Types